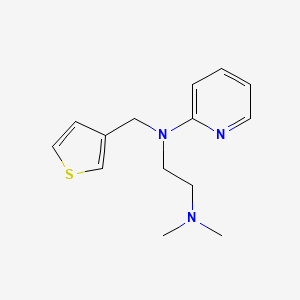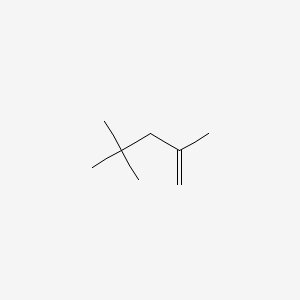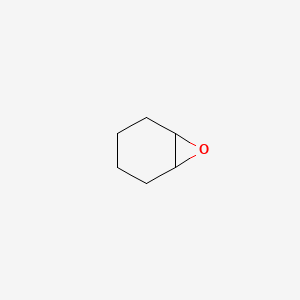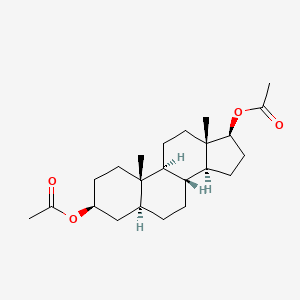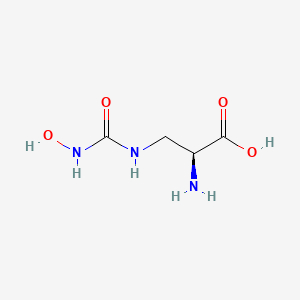
beta-(3-Hydroxyureido)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-(3-Hydroxyureido)alanine is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Role in Beta-Alanine Biosynthesis and Coenzyme A Production
Beta-(3-Hydroxyureido)alanine, as a derivative of beta-alanine, plays a significant role in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA) in organisms like Saccharomyces cerevisiae. Research demonstrates that aldehyde dehydrogenase genes ALD2 and ALD3 are crucial for converting 3-aminopropanal to beta-alanine, which is essential in CoA biosynthesis (White et al., 2003).
2. Osmoprotection and Stress Tolerance in Plants
In the family Plumbaginaceae, beta-(3-Hydroxyureido)alanine is synthesized via a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase, indicating its role in plant stress tolerance. This pathway is potentially significant for metabolic engineering to improve plant tolerance to salinity and hypoxia (Rathinasabapathi et al., 2001).
3. Potential Application in Microbial Fermentation for Plastic Monomers
Research on microbial fermentation using Saccharomyces cerevisiae has highlighted the potential application of beta-(3-Hydroxyureido)alanine in producing 3-Hydroxypropionic acid (3HP), a key chemical building block for sustainable plastic production. This process involves engineering a synthetic pathway for de novo biosynthesis of beta-alanine and its conversion into 3HP (Borodina et al., 2015).
properties
CAS RN |
56073-44-0 |
|---|---|
Molecular Formula |
C4H9N3O4 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2S)-2-amino-3-(hydroxycarbamoylamino)propanoic acid |
InChI |
InChI=1S/C4H9N3O4/c5-2(3(8)9)1-6-4(10)7-11/h2,11H,1,5H2,(H,8,9)(H2,6,7,10)/t2-/m0/s1 |
InChI Key |
XAFCEWGVBTWSTN-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)NO |
SMILES |
C(C(C(=O)O)N)NC(=O)NO |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)NO |
Other CAS RN |
56073-44-0 |
synonyms |
beta-(3-hydroxyureido)alanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



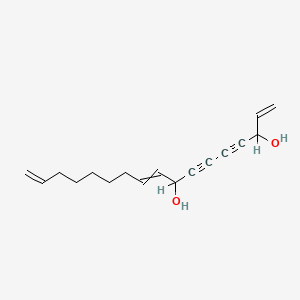
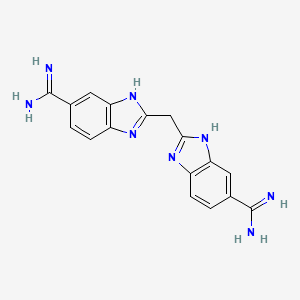
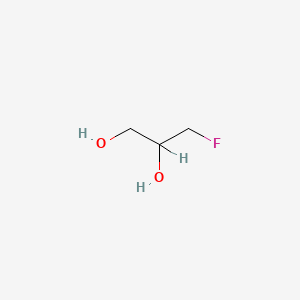
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide](/img/structure/B1203923.png)
![2-Amino-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)

